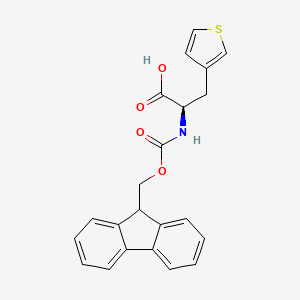

Fmoc-(R)-3-Amino-5-hexynoic acid

Vue d'ensemble

Description

Fmoc-(R)-3-Amino-5-hexynoic acid is a derivative of amino acids that is modified with the Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild basic conditions. While the specific compound Fmoc-(R)-3-Amino-5-hexynoic acid is not directly mentioned in the provided papers, the general class of Fmoc-protected amino acids is well-represented and is crucial for the synthesis of peptides and the development of functional materials .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino acid's amine function. For example, the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid was achieved via asymmetric alkylation, demonstrating the feasibility of producing Fmoc-protected amino acids on a large scale for applications in protein engineering and drug design . Similarly, the synthesis of other Fmoc-protected amino acids, such as N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine and 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, involves multiple steps, including protection and deprotection strategies, to yield the desired products .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which imparts certain physical and chemical properties to the molecule. The Fmoc group itself is aromatic and hydrophobic, which can influence the self-assembly and interaction of these molecules . The crystal structure of Fmoc-protected amino acids, such as N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, has been studied to understand the noncovalent interactions and supramolecular features that are important for the development of novel materials and therapeutics .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in peptide synthesis, where they undergo chemical reactions to form peptide bonds. The Fmoc group is stable under the conditions used for peptide bond formation but can be removed selectively in the presence of a base to expose the free amine for subsequent coupling reactions. For instance, Fmoc amino acid chlorides have been utilized in the solid-phase synthesis of peptides, demonstrating their utility in the efficient synthesis of complex peptide structures . The azide derivatives of Fmoc amino acids have also been synthesized and used as coupling agents in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the Fmoc group. These compounds are typically solid at room temperature and possess good stability, which is essential for their use in peptide synthesis. The Fmoc group's hydrophobicity and aromaticity contribute to the self-assembly properties of these molecules, which can be harnessed for the fabrication of functional materials . The stability of Fmoc amino acid azides and their crystalline nature make them suitable for long-term storage and use in aqueous environments during peptide synthesis .

Applications De Recherche Scientifique

1. Peptide Synthesis and Bio-Inspired Building Blocks

Fmoc-(R)-3-Amino-5-hexynoic acid plays a significant role in peptide synthesis. It is used as a building block in the synthesis of unnatural amino acids and peptides, contributing to the creation of β-sheetlike hydrogen-bonded structures in peptides (Nowick et al., 2000). Additionally, the modification of amino acids and short peptides with the Fmoc group enhances their self-assembly features, making them useful in various applications including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).

2. Analytical and Chromatographic Techniques

Fmoc-(R)-3-Amino-5-hexynoic acid is employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for amino acid analysis. It serves as a derivatization agent, enhancing the detection and quantification of amino acids in various biological samples (Fürst et al., 1990).

3. Biocompatibility in Medical Applications

The biocompatibility of Fmoc-modified peptides makes them suitable for medical applications. For instance, a study on the biocompatibility of peptide hydrogels containing Fmoc in rabbit eyes suggests potential applications in ophthalmology as drug delivery systems for treating ocular diseases (Liang et al., 2010).

4. Supramolecular Chemistry and Material Science

Fmoc-functionalized amino acids are key in supramolecular chemistry, contributing to the development of hydrogels and other materials with diverse biomedical applications. Their ability to form self-assembled structures is valuable for creating new biomaterials and therapeutics (Croitoriu et al., 2021).

Mécanisme D'action

Target of Action

Fmoc-®-3-Amino-5-hexynoic acid, also known as (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic Acid, is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The mode of action of Fmoc-®-3-Amino-5-hexynoic acid involves the protection of amine groups during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The action of Fmoc-®-3-Amino-5-hexynoic acid affects the biochemical pathway of peptide synthesis. By protecting the amine groups of amino acids, the compound ensures that peptide bonds form selectively, leading to high peptide yield and purity . The compound’s action also prevents unwanted side reactions and polymerization, which can occur if the amino acid reacts with itself or with intermediaries during the synthesis process .

Pharmacokinetics

The pharmacokinetics of Fmoc-®-3-Amino-5-hexynoic acid are largely determined by its role in peptide synthesisInstead, its primary function is to react with amines and then be removed once its protective role is no longer needed .

Result of Action

The result of Fmoc-®-3-Amino-5-hexynoic acid’s action is the successful synthesis of peptides with high yield and purity . By protecting amine groups during synthesis, the compound helps to ensure that peptide bonds form correctly and that unwanted side reactions are minimized .

Action Environment

The action of Fmoc-®-3-Amino-5-hexynoic acid is influenced by the environment in which peptide synthesis takes place. Factors such as the presence of other reactants, the pH of the solution, and the temperature can all affect the compound’s efficacy and stability . For example, the compound is base-labile, meaning it can be removed rapidly by a base . This property is beneficial in the context of peptide synthesis, as it allows for the easy removal of the protecting group once it is no longer needed .

Safety and Hazards

Orientations Futures

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach .

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHPEVGGGAQSCG-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426577 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(R)-3-Amino-5-hexynoic acid | |

CAS RN |

332064-94-5 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)